4-(Dimethylamino)butanal Hydrochloride (May contain hydrate)
Description
4-(Dimethylamino)butanal hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and other chemical reactions.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
4-(dimethylamino)butanal;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6-8;/h6H,3-5H2,1-2H3;1H |
InChI Key |
JYILYDLFANVGBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC=O.Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-Chloro-1-Butanol
The process begins with the oxidation of 4-chloro-1-butanol (80% purity) using sodium hypochlorite (5–10% effective chlorine) as the oxidant and 2,2,6,6-tetramethylpiperidine oxide (TEMPO) as the catalyst. The reaction occurs in dichloromethane at 0–20°C, with pH adjusted to 6.0–8.5 using NaHCO₃. This step yields 4-chlorobutyraldehyde with no intermediate purification required.
Acetalization with Methanol
The crude 4-chlorobutyraldehyde is dissolved in methanol, and concentrated H₂SO₄ is added catalytically. The mixture reacts at -5–50°C for 1–5 hours, forming 4-chlorobutyraldehyde dimethyl acetal. Gas chromatography (GC) confirms >95% conversion without vacuum distillation.
Aminolysis with Dimethylamine
The acetal intermediate is treated with 30% aqueous dimethylamine at 20–100°C. After 3 hours, the product is extracted with methylene chloride, washed with NaHCO₃, and distilled under reduced pressure to yield 4-(N,N-dimethylamino)butanal dimethyl acetal (84% yield, 99.6% purity).
Hydrolysis to 4-(Dimethylamino)butanal Hydrochloride
The acetal is hydrolyzed using HCl (12 M) in water at 50–70°C. The aldehyde intermediate is isolated and treated with HCl gas to form the hydrochloride salt. Final purification via recrystallization from ethanol yields the product with >95% purity.
Direct Alkylation of Dimethylamine with 4-Chlorobutyraldehyde Acetal
Reaction Conditions
4-Chlorobutyraldehyde dimethyl acetal reacts with excess dimethylamine (7 equivalents) in aqueous solution at 50°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (3–5 hours).
Workup and Isolation
The mixture is extracted with cyclohexane, dried over Na₂SO₄, and distilled under vacuum to remove solvents. The residue is treated with HCl in ethanol, yielding 4-(dimethylamino)butanal hydrochloride as a crystalline solid (72–76% yield).
Grignard Reagent-Based Synthesis
Formation of 3-(N,N-Dimethylamino)propylmagnesium Chloride
3-(N,N-Dimethylamino)propyl chloride is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. The exothermic reaction is maintained at 25–30°C.
Reaction with Orthoformates
The Grignard reagent is treated with trimethyl orthoformate in benzene at reflux (80–85°C) for 2 hours. After filtration and solvent removal, the product is distilled to obtain 4-(dimethylamino)butyraldehyde dimethyl acetal (71% yield).
Acidic Hydrolysis
The acetal is hydrolyzed with 6 M HCl at 60°C, followed by neutralization with NaOH. The free aldehyde is precipitated, dissolved in ethanol, and treated with HCl gas to form the hydrochloride salt.
Comparative Analysis of Methods
Purification and Characterization
Vacuum Distillation
Crude products are distilled under reduced pressure (1–20 mmHg) to remove low-boiling impurities. For example, 4-(dimethylamino)butanal dimethyl acetal distills at 40°C/1 mmHg.
Recrystallization
The hydrochloride salt is recrystallized from ethanol or ethyl acetate to achieve >99% purity.
Analytical Confirmation
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reaction
4-(Dimethylamino)butanal hydrochloride can undergo hydrolysis in aqueous solutions. The hydrolysis reaction involves the addition of water to the aldehyde group, forming a hydrate :
Where R represents the 4-(dimethylamino)butyl group. This reaction is reversible and pH-dependent, with acidic conditions favoring the aldehyde form.
Imine Formation
The aldehyde group of 4-(Dimethylamino)butanal hydrochloride can react with primary amines to form imines through a condensation reaction :
This reaction typically requires mild acidic conditions and proceeds through the following mechanism:
-
Protonation of the carbonyl oxygen
-
Nucleophilic addition of the amine
-
Proton transfer
-
Elimination of water
The resulting imine can be hydrolyzed back to the aldehyde under aqueous acidic conditions.
Acetal Formation
4-(Dimethylamino)butanal hydrochloride can react with alcohols to form acetals in the presence of an acid catalyst . This reaction proceeds through a hemiacetal intermediate:
The reaction mechanism involves:
-
Protonation of the carbonyl oxygen
-
Nucleophilic addition of the alcohol
-
Proton transfer
-
Elimination of water
-
Addition of a second alcohol molecule
Acetal formation is reversible, with hydrolysis occurring under acidic aqueous conditions.
Oxidation
The aldehyde group in 4-(Dimethylamino)butanal hydrochloride can be oxidized to a carboxylic acid using various oxidizing agents. While specific data for this compound is not provided in the search results, the general reaction can be represented as:
Common oxidizing agents for such reactions include potassium permanganate, chromic acid, or oxygen in the presence of a catalyst.
Reduction
The aldehyde group can be reduced to a primary alcohol using reducing agents. Again, while specific data for this compound is not available in the search results, the general reaction can be represented as:
Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Grignard Reaction
Although not directly mentioned for this specific compound, aldehydes generally undergo Grignard reactions. 4-(Dimethylamino)butanal hydrochloride could potentially react with Grignard reagents to form secondary alcohols :
This reaction would proceed through a nucleophilic addition mechanism.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
4-(Dimethylamino)butanal hydrochloride is primarily recognized as an important intermediate for synthesizing various pharmaceuticals, particularly anti-migraine medications. It is a precursor for compounds like sumatriptan, rizatriptan, and zolmitriptan, which are used to treat acute migraine attacks. These drugs function as agonists at serotonin receptors (5-HT1B and 5-HT1D), helping to alleviate migraine symptoms by constricting dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides .
Synthesis of Tryptamine Derivatives
The compound is also pivotal in synthesizing tryptamine derivatives, which are essential in developing antidepressants and other therapeutic agents. The ability to modify the structure of tryptamines allows for the exploration of new pharmacological profiles, making 4-(dimethylamino)butanal hydrochloride a valuable building block in medicinal chemistry .
Neuropharmacological Research
Role in Neurotransmission Studies
Research has indicated that 4-(dimethylamino)butanal hydrochloride may influence neurotransmitter systems, particularly acetylcholine receptors. Its structural properties allow it to interact with various neurotransmitter pathways, making it useful for studying cognitive functions such as memory and learning .
Potential in Alzheimer's Disease Research
Given its potential effects on neurotransmission, this compound has been investigated for its role in Alzheimer's disease models. Its ability to modulate neurotransmitter levels could provide insights into therapeutic strategies aimed at enhancing cognitive function or slowing disease progression .
Organic Synthesis Applications
Reagent in Organic Reactions
In organic chemistry, 4-(dimethylamino)butanal hydrochloride serves as a versatile reagent for various synthetic transformations. Its reactivity allows it to participate in nucleophilic addition reactions and acylation processes, facilitating the synthesis of complex organic molecules .
Development of New Synthetic Pathways
Researchers have developed new synthetic routes utilizing 4-(dimethylamino)butanal hydrochloride that enhance efficiency and yield in producing related compounds. For instance, innovative methods employ this compound to generate diverse acetal derivatives that can be further modified for specific applications in drug development .
Case Studies
Case Study 1: Synthesis of Rizatriptan
A notable case study involves the synthesis of rizatriptan from 4-(dimethylamino)butanal hydrochloride through a series of reaction steps including acylation and cyclization. The process demonstrated high yields and purity, showcasing the compound's utility as a key intermediate in pharmaceutical manufacturing .
Case Study 2: Neurotransmitter Modulation
In experimental models investigating cognitive decline, administration of derivatives synthesized from 4-(dimethylamino)butanal hydrochloride showed promising results in enhancing memory retention and learning capabilities. These findings support its potential application in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butanal hydrochloride involves its interaction with specific molecular targets. In biochemical reactions, it acts as a substrate or intermediate, participating in various pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)butanoic acid hydrochloride
- 4-(Dimethylamino)butyraldehyde diethyl acetal
- 4-(Dimethylamino)butanol
Uniqueness
4-(Dimethylamino)butanal hydrochloride is unique due to its specific structure and reactivity. The presence of the dimethylamino group and the aldehyde functionality makes it a versatile compound in various chemical reactions. Its hydrochloride form enhances its stability and solubility, making it suitable for a wide range of applications .
Biological Activity
Introduction
4-(Dimethylamino)butanal hydrochloride, often referred to as a hydrochloride salt of 4-(dimethylamino)butanal, is a compound with significant implications in organic synthesis and pharmaceutical development. Its unique structure, featuring a dimethylamino group attached to a butanal chain, endows it with distinct biological activities and reactivity profiles. This article provides an in-depth exploration of its biological activity, relevant case studies, and research findings.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 151.63 g/mol
- CAS Number : 104459-70-3
Structural Features
The compound's structure allows for various chemical reactions, including:
- Oxidation to form carboxylic acids.
- Reduction to yield alcohols.
- Substitution reactions involving the dimethylamino group.
These properties make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.
4-(Dimethylamino)butanal hydrochloride acts primarily through its interactions with biological macromolecules. The dimethylamino group enhances its nucleophilicity, facilitating nucleophilic addition and substitution reactions that are critical for synthesizing biologically active compounds. Its reactivity with receptors and enzymes is essential for understanding its pharmacological potential.
Pharmacological Applications
Research has indicated that derivatives of dimethylamine exhibit a broad spectrum of pharmacological activities:
- Antimicrobial : Effective against various bacterial strains.
- Antihistaminic : Potential use in allergy treatments.
- Analgesic and Anticancer Properties : Various studies highlight its role in pain management and cancer therapies .
Case Studies
- Antimigraine Drug Development
- Neurotransmission Research
-
Antibacterial Activity
- Recent studies have shown that compounds derived from 4-(dimethylamino)butanal exhibit significant antibacterial activity against multidrug-resistant strains such as MRSA. Minimum inhibitory concentration (MIC) values indicate potent efficacy, positioning these derivatives as promising candidates for new antibiotic therapies .
Comparative Analysis
A comparative analysis of 4-(dimethylamino)butanal hydrochloride with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 4-(Dimethylamino)butanoic acid | Carboxylic acid derivative | Involves a carboxylic acid functional group |
| 3-(Dimethylamino)propionic acid | Propionic acid derivative | Shorter carbon chain; different reactivity |
| N,N-Dimethylglycine hydrochloride | Glycine derivative | Contains an amino acid structure; different uses |
| 4-(Dimethylamino)benzoic acid | Aromatic compound | Contains a benzene ring; distinct biological activity |
| γ-Aminobutyric acid | Neurotransmitter | Directly involved in neurotransmission |
This table illustrates the diversity within this chemical class while emphasizing the unique properties and applications of 4-(dimethylamino)butanal hydrochloride.
Q & A
Q. What computational tools predict interactions between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
